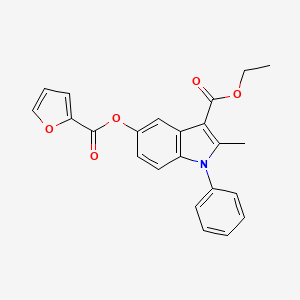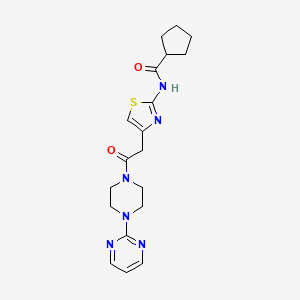![molecular formula C11H8F3NO2S B2773653 4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione CAS No. 338421-23-1](/img/structure/B2773653.png)
4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione, also known as TFPT, is a synthetic compound with a molecular formula of C12H8F3NO2S. This compound is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP) derivatives, including those with trifluoromethyl phenyl groups, have shown significant potential in the development of chemosensors. These chemosensors are capable of detecting various analytes, such as metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The presence of formyl groups in DFP offers numerous opportunities to modulate its sensing selectivity and sensitivity, thereby paving the way for the development of more advanced chemosensors (P. Roy, 2021).
Organic Light-Emitting Diodes (OLEDs)
The application of BODIPY-based materials, which include the trifluoromethyl phenyl group, in OLEDs has been poorly explored despite their potential as sensors, organic thin-film transistors, and organic photovoltaics. Recent developments in the structural design and synthesis of BODIPY-based organic semiconductors have highlighted their potential as active materials in OLED devices, including as near-IR emitters promoted by aggregation-induced emission (AIE) (B. Squeo & M. Pasini, 2020).
Antitubercular Drug Design
The trifluoromethyl (-CF3) substituent, a common feature in the structural framework of antitubercular agents, has been shown to modulate the pharmacodynamic and pharmacokinetic behavior of these compounds. Incorporation of the trifluoromethyl group into antitubercular agents has been observed to improve their potency, suggesting its significant role in modern antitubercular drug design (Sidharth Thomas, 1969).
Proteostasis Maintenance
The use of 4-phenylbutyric acid (4-PBA) in various biological systems, including as a chemical chaperone, has been extensively studied. 4-PBA helps in preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress, thereby maintaining proteostasis. This property is critical for the correct folding of proteins used in membranes or secreted out of the cell, with implications for treating various pathologies (P. Kolb et al., 2015).
Photoaffinity Labeling in Structural Biology
Photoaffinity labeling (PAL), using photoreactive groups such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, plays an essential role in structural biology. It helps in studying protein-ligand interactions, revealing structural changes in receptors, and investigating biological membranes and nucleotide-protein complexes. PAL, combined with modern analytical techniques, remains a crucial approach in elucidating the organization of biological systems (E. Vodovozova, 2007).
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-18-6-10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVZYLFBSDEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/no-structure.png)
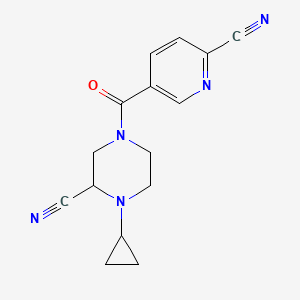
![3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid](/img/structure/B2773575.png)
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773576.png)

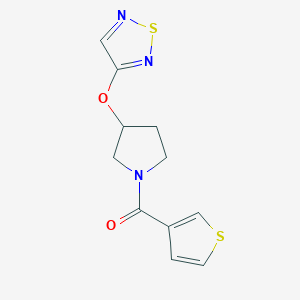
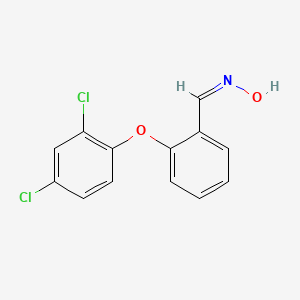
![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2773580.png)
![1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2773581.png)

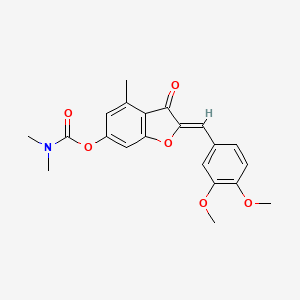
![5,6-Dimethyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2773588.png)
